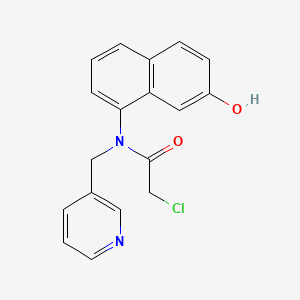

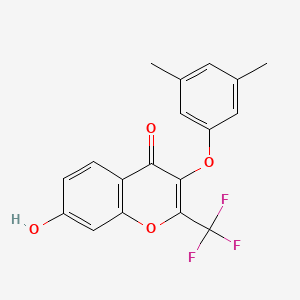

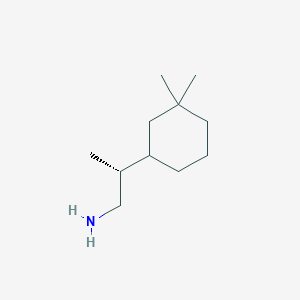

![molecular formula C17H18N2O3S B2521926 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylacetamide CAS No. 1356780-81-8](/img/structure/B2521926.png)

2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylacetamide is a chemical entity that may be related to various sulfonyl-containing compounds which have been studied for their biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their potential as oral hypoglycemic agents and COX-2 inhibitors, which suggests a possible pharmacological interest in this class of compounds .

Synthesis Analysis

The synthesis of related sulfonyl compounds involves the creation of sulfonyliminoimidazolidines and methylsulfonyl, sulfamoyl acetamides, and ethyl acetates. These processes typically include the modification of acyl residues to enhance biological activity, as seen in the synthesis of potent hypoglycemic agents . Similarly, the synthesis of COX-2 inhibitors involves the selective inhibition of the COX-2 isoform, with modifications such as replacing the ester moiety with an amide group to achieve more stable derivatives . These methods could potentially be applied to the synthesis of 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylacetamide, although the specific synthesis route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of sulfonyl-containing compounds is crucial for their biological activity. For instance, the potency of hypoglycemic agents is affected by the modification of the acyl residue, which is a part of the compound's molecular structure . In the context of COX-2 inhibitors, the molecular structure determines the selectivity and potency of the inhibition, as well as the analgesic activity in vivo . The molecular structure of 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylacetamide would likely influence its biological activity in a similar manner, although specific details are not provided.

Chemical Reactions Analysis

The chemical reactions involving sulfonyl compounds can be diverse. For example, the synthesis of β-acetamido ketones using a Bronsted acidic ionic liquid demonstrates the versatility of sulfonyl compounds in organic transformations . Although the specific chemical reactions of 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylacetamide are not discussed, it can be inferred that similar catalytic and synthetic methods could be applicable to this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl compounds, such as solubility, chemical stability, and acid-base properties, are important for their practical applications. The study of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates provides insights into these properties, including the formation of metal complexes . These properties are likely relevant to 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylacetamide as well, although the specific properties of this compound would need to be empirically determined.

科学的研究の応用

Drug Development and Pharmacological Evaluation

Elucidation of Structural Elements for Selectivity across Monoamine Transporters

A study explored the structural requirements for divergent binding modes across monoamine transporters by synthesizing novel analogs, including structural elements similar to "2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylacetamide". This research could contribute to the development of treatments for psychostimulant abuse, highlighting the importance of halogen substitution and molecular docking studies in enhancing binding affinity and selectivity (Okunola-Bakare et al., 2014).

Glutaminase Inhibitors for Cancer Therapy

Another study focused on the synthesis and evaluation of BPTES analogs, compounds structurally related to the query chemical, as glutaminase inhibitors. These inhibitors are of interest for their potential in cancer therapy, with certain analogs showing promise in improving drug-like properties and inhibiting tumor growth (Shukla et al., 2012).

Materials Science and Chemistry

Photoelectric Conversion Properties

Research on hemicyanine derivatives, containing similar structural features, showed efficient charge separation under solar light simulation. This study is significant for the development of solar energy conversion materials, demonstrating how structural modifications can impact energy conversion efficiency (Wang et al., 2000).

Protecting Groups in Organic Synthesis

The utilization of sulfonamide and related structures as protecting groups for NH in various compounds, including imides and lactams, has been investigated. This research provides valuable insights into conjugate addition reactions and the stability of protecting groups, essential for advancing synthetic methodologies in organic chemistry (Petit et al., 2014).

特性

IUPAC Name |

2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-13-7-9-14(10-8-13)11-12-23(21,22)19-16(17(18)20)15-5-3-2-4-6-15/h2-12,16,19H,1H3,(H2,18,20)/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJQSUXCJRKAGQF-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)NC(C2=CC=CC=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC(C2=CC=CC=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

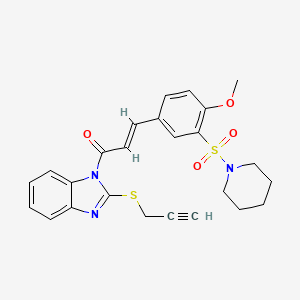

![3-(Fluoromethyl)-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one](/img/structure/B2521853.png)

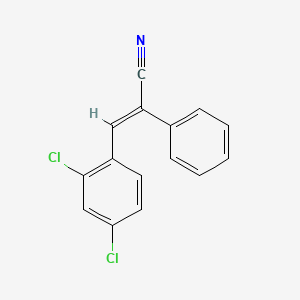

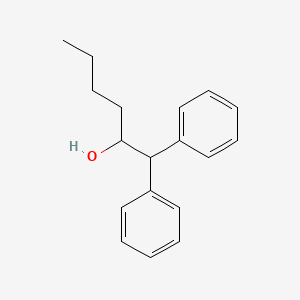

![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2521865.png)